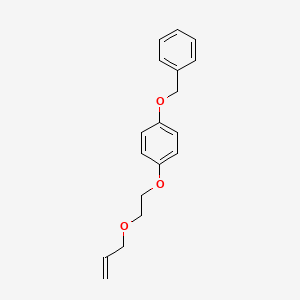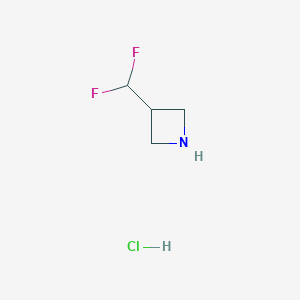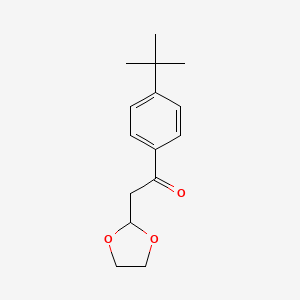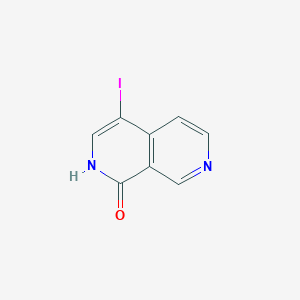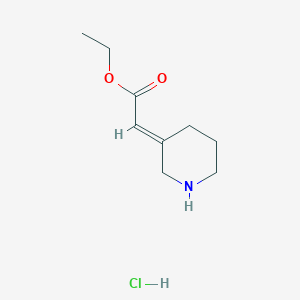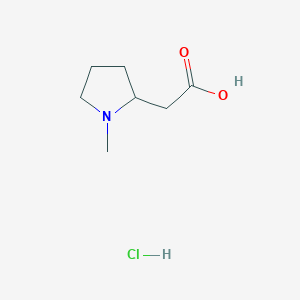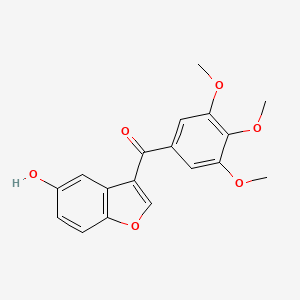
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and a trimethoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact withTaq polymerase and telomerase . These enzymes play crucial roles in DNA replication and cell division, making them potential targets for anticancer and antimicrobial agents .
Mode of Action
A compound with a similar trimethoxyphenyl (tmp) functional group was found to inhibit taq polymerase and telomerase . This inhibition could potentially lead to the disruption of DNA replication and cell division .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Taq polymerase and telomerase can disrupt the DNA replication pathway . This compound also appears to trigger caspase activation, possibly through an oxidative mechanism, and down-regulates ERK2 protein . This could affect apoptosis (cell death) and cell signaling pathways .
Result of Action
Based on its potential targets, it could disrupt dna replication and cell division, leading to cell death . This could potentially make it useful as an anticancer or antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a benzofuran derivative is reacted with a trimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate; conditions include heating under reflux.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4); conditions include anhydrous conditions and low temperatures.
Substitution: Electrophiles such as halogens or nitro groups; conditions include the presence of a catalyst and controlled temperature.
Major Products Formed:
Oxidation: 5-Hydroxy-1-benzofuran-3-one, 5-Hydroxy-1-benzofuran-3-carboxylic acid.
Reduction: 5-Hydroxy-1-benzofuran-3-ylmethanol, 5-Hydroxy-1-benzofuran-3-ylmethane.
Substitution: 3,4,5-Trimethoxybenzofuran derivatives with various substituents.
Scientific Research Applications
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: has shown promise in several scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical products.
Comparison with Similar Compounds
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone: is unique due to its specific structural features and functional groups. Similar compounds include:
2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone: This compound shares the benzofuran core but lacks the trimethoxyphenyl group.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but lacking the benzofuran moiety.
The presence of both the benzofuran ring and the trimethoxyphenyl group in This compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQTVGALNGZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


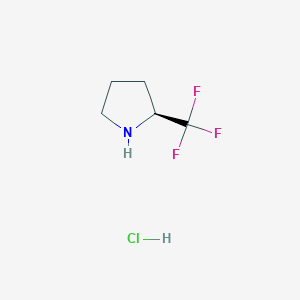
![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)
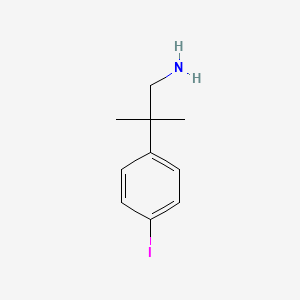
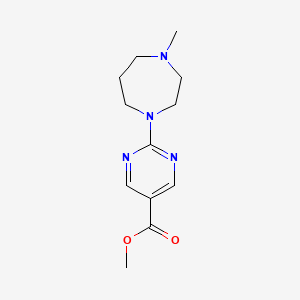
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid](/img/structure/B1400346.png)
![5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B1400347.png)
